molecular formula C11H13BrN4O2 B8520453 (3-Bromo-8-morpholinoimidazo[1,2-b]pyridazin-2-yl)methanol

(3-Bromo-8-morpholinoimidazo[1,2-b]pyridazin-2-yl)methanol

Cat. No. B8520453
M. Wt: 313.15 g/mol
InChI Key: VXWWMNPDOTXGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-8-morpholinoimidazo[1,2-b]pyridazin-2-yl)methanol is a useful research compound. Its molecular formula is C11H13BrN4O2 and its molecular weight is 313.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromo-8-morpholinoimidazo[1,2-b]pyridazin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-8-morpholinoimidazo[1,2-b]pyridazin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Bromo-8-morpholinoimidazo[1,2-b]pyridazin-2-yl)methanol

Molecular Formula

C11H13BrN4O2

Molecular Weight

313.15 g/mol

IUPAC Name

(3-bromo-8-morpholin-4-ylimidazo[1,2-b]pyridazin-2-yl)methanol

InChI

InChI=1S/C11H13BrN4O2/c12-10-8(7-17)14-11-9(1-2-13-16(10)11)15-3-5-18-6-4-15/h1-2,17H,3-7H2

InChI Key

VXWWMNPDOTXGPJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=NN3C2=NC(=C3Br)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of compound 5d (1.0 g, 4.3 mmol) in acetonitrile (100 mL) was stirred at −10° C. (in an ice/salt water bath) for 10 min, followed by addition of NBS (0.68 g, 3.8 mmol) in acetonitrile (20 mL) dropwise via an additional funnel. After the mixture was stirred in the ice-water bath for 2 h, 5% Na2S2O3 solution (10 mL) was added to quench the reaction. The aqueous layer was extracted with DCM (2×100 mL). The combined organic layers were washed with brine, and dried over Na2SO4. The mixture was filtered, and the filtrate was concentrated to leave compound 14a as a white solid. Mass Spectrum (LCMS, ESI pos.): Calcd. for C11H13BrN4O2: 313.0 (M+H). found: 313.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of compound 5d (40.0 g, 171 mmol) in CH3CN (400 mL) was treated dropwise with a solution of NBS (30.2 g, 170 mmol) in CH3CN (906 mL) at −20° C. After addition, the reaction mixture was stirred for 2 h at room temperature. The reaction was quenched by the addition of 50 mL of saturated Na2S2O3 solution. The solids formed were collected by filtration and washed with diethyl ether to afford compound 83a as a white solid. Mass Spectrum (LCMS, ESI pos.): Calcd. for C11H13BrN4O2: 313.0 (M+H). found: 313.0.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
30.2 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
906 mL
Type
solvent
Reaction Step One

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